molecular formula C12H11ClO3 B14192772 Methyl 4-(4-chlorophenyl)-3-methyl-2-oxobut-3-enoate CAS No. 919509-06-1

Methyl 4-(4-chlorophenyl)-3-methyl-2-oxobut-3-enoate

Katalognummer: B14192772
CAS-Nummer: 919509-06-1
Molekulargewicht: 238.66 g/mol
InChI-Schlüssel: AUVGVENWLUFGQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(4-chlorophenyl)-3-methyl-2-oxobut-3-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenyl group attached to a methyl-oxobutenoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-chlorophenyl)-3-methyl-2-oxobut-3-enoate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(4-chlorophenyl)-3-methyl-2-oxobut-3-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(4-chlorophenyl)-3-methyl-2-oxobut-3-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Methyl 4-(4-chlorophenyl)-3-methyl-2-oxobut-3-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 4-(4-bromophenyl)-3-methyl-2-oxobut-3-enoate
  • Methyl 4-(4-fluorophenyl)-3-methyl-2-oxobut-3-enoate
  • Methyl 4-(4-methylphenyl)-3-methyl-2-oxobut-3-enoate

Uniqueness

Methyl 4-(4-chlorophenyl)-3-methyl-2-oxobut-3-enoate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs .

Eigenschaften

CAS-Nummer

919509-06-1

Molekularformel

C12H11ClO3

Molekulargewicht

238.66 g/mol

IUPAC-Name

methyl 4-(4-chlorophenyl)-3-methyl-2-oxobut-3-enoate

InChI

InChI=1S/C12H11ClO3/c1-8(11(14)12(15)16-2)7-9-3-5-10(13)6-4-9/h3-7H,1-2H3

InChI-Schlüssel

AUVGVENWLUFGQG-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC1=CC=C(C=C1)Cl)C(=O)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.